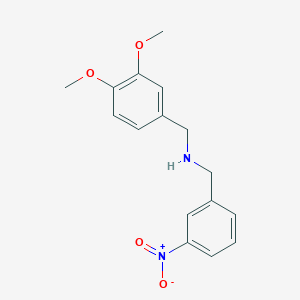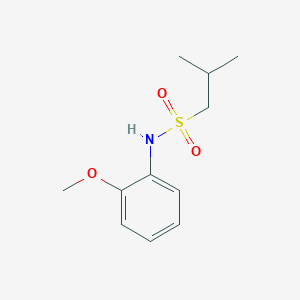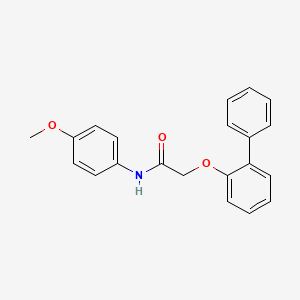![molecular formula C18H16N2O3 B5809540 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as NPA-TIQ, is a molecule that has been widely studied for its potential use in medicinal chemistry. This compound has shown promise in various scientific research applications, including its ability to inhibit specific enzymes and its potential as a therapeutic agent for certain diseases.
Wirkmechanismus
The mechanism of action of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to specific enzymes and inhibit their activity. 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to bind to the active site of tyrosinase and acetylcholinesterase, preventing these enzymes from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline are largely dependent on the specific enzyme that it is inhibiting. In the case of tyrosinase, inhibition of this enzyme could lead to a reduction in melanin production in the skin, resulting in a skin-whitening effect. In the case of acetylcholinesterase, inhibition of this enzyme could lead to an increase in the levels of acetylcholine in the brain, potentially improving cognitive function in individuals with neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively inhibit specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. However, one limitation of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is that its synthesis involves a multi-step process that can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline derivatives that could have improved potency and selectivity for specific enzymes. Another area of interest is the use of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential skin-whitening effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives.
Synthesemethoden
The synthesis of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(3-nitrophenyl)-2-propenoic acid ethyl ester. Finally, this compound is reacted with tetrahydroisoquinoline in the presence of a base to form 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes. One study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a skin-whitening agent.
Another study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a therapeutic agent for certain neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-8-14-4-3-7-17(12-14)20(22)23)19-11-10-15-5-1-2-6-16(15)13-19/h1-9,12H,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPDDWDYZKZJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)

![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)


![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)

